2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile is a complex organic compound that features a combination of aromatic rings, nitrile groups, and a thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl intermediate: This could involve the chlorination of thiophene to introduce the chloro substituent.
Coupling with the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction to attach the dichlorophenyl group to the thienyl intermediate.
Introduction of the malononitrile group: This could be achieved through a Knoevenagel condensation reaction, where malononitrile is reacted with the intermediate compound in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure optimal conditions.
Purification Techniques: Methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as sodium hydroxide for nucleophilic substitution or aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of 2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-(5-Chloro-2-thienyl)-1-(2,6-dichlorophenyl)-3-oxopropyl)malononitrile: can be compared with other compounds that have similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which can impart unique chemical and physical properties. These properties might make it particularly useful in certain applications, such as in the design of new pharmaceuticals or advanced materials.
Properties
CAS No. |
302904-32-1 |
---|---|
Molecular Formula |
C16H9Cl3N2OS |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
2-[3-(5-chlorothiophen-2-yl)-1-(2,6-dichlorophenyl)-3-oxopropyl]propanedinitrile |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-11-2-1-3-12(18)16(11)10(9(7-20)8-21)6-13(22)14-4-5-15(19)23-14/h1-5,9-10H,6H2 |
InChI Key |
YTTANKTZJAJSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)C2=CC=C(S2)Cl)C(C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.